molecular formula C6H6N2O B7855389 3-Pyridine aldoxime

3-Pyridine aldoxime

Cat. No. B7855389
M. Wt: 122.12 g/mol
InChI Key: YBKOPFQCLSPTPV-UHFFFAOYSA-N
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Description

Pyridine-3-carbaldehyde oxime is an aldoxime obtained by the formal condensation of the aldehyde group of pyridine-3-carbaldehyde (nicotinaldehyde) with hydroxylamine. It is a member of pyridines and an aldoxime. It is functionally related to a pyridine-3-carbaldehyde.

Scientific Research Applications

1. Reactivation of Cholinesterases Inhibited by Organophosphates

3-Pyridine aldoxime derivatives have been shown to be effective in reactivating human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE) inhibited by various organophosphates (OPs). These compounds are promising for use in scenarios involving exposure to OPs like VX, sarin, cyclosarin, and paraoxon (Zorbaz et al., 2018).

2. Microbial Metabolism and Enzyme Characterization

Certain strains of bacteria, like Rhodococcus sp., can utilize 3-Pyridine aldoxime as a nitrogen source. These bacteria possess novel aldoxime dehydration activities that convert 3-Pyridine aldoxime into useful compounds such as 3-cyanopyridine, which can be further metabolized into other chemicals (Kato et al., 1998; Kato et al., 1999).

3. Synthesis and Structural Studies

3-Pyridine aldoxime has been used in the synthesis of various compounds, including zinc(II) complexes. Research in this area focuses on understanding the structural properties of these complexes and their interaction with biological molecules like DNA (Konidaris et al., 2010).

4. Biochemical and Pharmacological Studies

Studies have explored the biochemical properties of 3-Pyridine aldoxime, such as its polarographic characteristics and interaction with enzymes. Research in this field contributes to understanding the compound's potential pharmacological applications and interactions (Lordi & Cohen, 1961; Mercey et al., 2012).

5. Antidotal Action against Organophosphate Poisoning

Further research into the properties of various pyridinium aldoximes, including 3-Pyridine aldoxime, highlights their potential as antidotes to organophosphate poisoning. These studies focus on understanding their mechanism of action and effectiveness in vivo (Hobbiger & Sadler, 1959).

properties

IUPAC Name

N-(pyridin-3-ylmethylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c9-8-5-6-2-1-3-7-4-6/h1-5,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKOPFQCLSPTPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30922928
Record name N-[(Pyridin-3-yl)methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30922928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyridine aldoxime

CAS RN

1193-92-6
Record name 3-Pyridinecarboxaldehyde, oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(Pyridin-3-yl)methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30922928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Pyridinecarboxaldehyde oxime was prepared by treating 3-pyridinecarboxaldehyde (10 mL, 106 mmol) with hydroxylamine hydrochloride (8.10 g, 117 mmol) and 50% aqueous sodium hydroxide (2 mL) in ethanol (100 mL) and water (200 mL) for 17 hours. The solution was adjusted to pH 14 with the addition of 50% (w/w) aqueous sodium hydroxide. The solution was extracted with several portions of dichloromethane. The combined organic layers were washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield 8.3 g of a white solid. The aqueous layers were combined and back-extracted with chloroform (5×1 L) to yield additional product. The total amount of 3-pyridinecarboxaldehyde oxime obtained was 12.24 g.
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10 mL
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8.1 g
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2 mL
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100 mL
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200 mL
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Synthesis routes and methods II

Procedure details

Nicotinaldehyde oxime was prepared in quantitative yield by the reaction of nicotinaldehyde with hydroxylamine and sodium acetate in ethanol as for 20.
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Synthesis routes and methods III

Procedure details

3-Pyridine carboxaldehyde (21.4 g, 200 mmol) and hydroxylamine hydrochloride (14.6 g, 210 mmol) were dissolved in CH3OH (125 ml) and heated at reflux for 12 hours. The solution was then concentrated under vacuum to give a white solid. To this solid was added saturated NaHCO3 solution, with stirring until slightly basic. A white precipitate was obtained which was filtered, washed with water, and dried in vacuo, to give 3-pyridine aldoxime as a white solid, 23.6 g, 97% yield, mp 148°-150° C.
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21.4 g
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14.6 g
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125 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Pyridine aldoxime

Citations

For This Compound
28
Citations
KF Konidaris, R Papi, E Katsoulakou… - Bioinorganic chemistry …, 2010 - hindawi.com
… In this study, our efforts were initiated by the synthesis and characterization of new ZnII/3-pyridine aldoxime complexes, while our next objective was to investigate the interaction of …
Number of citations: 14 www.hindawi.com
KF Konidaris, R Papi, E Katsoulakou, CP Raptopoulou… - 2010 - academia.edu
… In this study, our efforts were initiated by the synthesis and characterization of new ZnII/3-pyridine aldoxime complexes, while our next objective was to investigate the interaction of …
Number of citations: 2 www.academia.edu
JE Choi, S Shinoda, R Inoue, D Zheng… - Biocatalysis and …, 2019 - Taylor & Francis
… The reaction was done with 10 mM E-3-pyridine aldoxime and OxdYH3-3 in potassium phosphate buffer up to 9 h. The reaction solution was centrifuged, and the supernatant were …
Number of citations: 13 www.tandfonline.com
JE Choi, S Shinoda, Y Asano, H Gröger - Catalysts, 2020 - mdpi.com
… At first, E-3-pyridine aldoxime was used as a standard … for E-3-pyridine aldoxime in a previous study [24,25]. At an increased substrate concentration of 100 mM of E-3-pyridine aldoxime, …
Number of citations: 11 www.mdpi.com
WL McPheat, AC Wardlaw - Microbiology, 1982 - microbiologyresearch.org
… 3-Pyridine-carboxaldehyde and 3-pyridine-aldoxime were effective and specific inhibitors of the uptake of both nicotinic acid (NA) and nicotinamide (ND) by Bordetella pertussis, …
Number of citations: 8 www.microbiologyresearch.org
Y Ashani, H Leader - Biochemical Journal, 1979 - portlandpress.com
… can bejudged from the poor reactivity of 3-pyridine aldoxime methiodide, about 106 times less … Contrastingly, 3-pyridine aldoxime methiodide tetramethylammonium chloride and Tris (<…
Number of citations: 4 portlandpress.com
GW Roberts, JW Boyd - Journal of Comparative Pathology, 1974 - Elsevier
… and 3-pyridine aldoxime gave 91 to 100 per cent. of the activity with nicotinic acid. Nine … Nicotinic acid Isonicotinic acid Nicotinamide 3-pyridine aldoxime Nicotinic acid hydrazide 2-…
Number of citations: 59 www.sciencedirect.com
Z Chen, F Mao, H Zheng, Q Xiao, Z Ding… - Enzyme and Microbial …, 2021 - Elsevier
… dehydration of 3-pyridine aldoxime to 3-cyanopyridine as described by Asano with slight modifications [17]. The standard reaction mixture (0.5 mL) contained 5 mM 3-pyridine aldoxime, …
Number of citations: 8 www.sciencedirect.com
J Matkovic, K Weber, L Palla… - 1965 - apps.dtic.mil
In connection with the inhibitive properties of oximes with respect to the luminol reaction in the presence of organophosphoric poisons, measurements are made of the quenching of …
Number of citations: 2 apps.dtic.mil
EY Lau, HA Enright, V Lao, MA Malfatti, BP Mayer… - PloS one, 2023 - journals.plos.org
… To this end, we added to our panel for evaluation native β-CD and 3-pyridine aldoxime (3-PA) in addition to the control run involving background nerve agent degradation in the MOPS …
Number of citations: 5 journals.plos.org

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